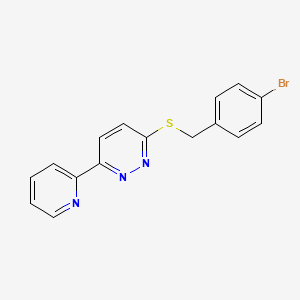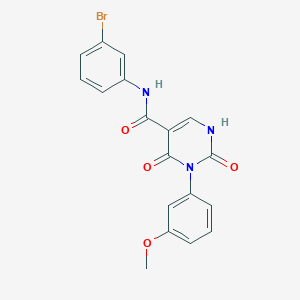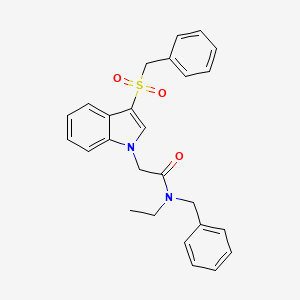
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 4-bromophenylmethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyridin-2-yl Group: This can be achieved via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid and a halogenated pyridazine.
Attachment of the 4-Bromophenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromophenyl methyl sulfone
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-Alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE is unique due to its combination of a pyridazine ring with both a pyridin-2-yl group and a 4-bromophenylmethylsulfanyl group. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H12BrN3S |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
InChI |
InChI=1S/C16H12BrN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2 |
Clé InChI |
KSDIXEVRBGHYDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-benzyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11289661.png)


![N-(3-chlorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11289681.png)
![1-(4-chlorophenyl)-4-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11289688.png)
![3-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11289702.png)
![3-(3-chlorophenyl)-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11289715.png)
![1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one](/img/structure/B11289725.png)
![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11289733.png)
![N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11289737.png)
![9'-Bromo-2'-(3-methoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11289745.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11289756.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B11289771.png)
